molecular formula C22H24N2O2 B3595923 (3-METHYL-1-BENZOFURAN-2-YL)(4-PHENETHYLPIPERAZINO)METHANONE

(3-METHYL-1-BENZOFURAN-2-YL)(4-PHENETHYLPIPERAZINO)METHANONE

Cat. No.: B3595923
M. Wt: 348.4 g/mol
InChI Key: QQNVRWYIDKIMFD-UHFFFAOYSA-N
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Description

(3-METHYL-1-BENZOFURAN-2-YL)(4-PHENETHYLPIPERAZINO)METHANONE is a complex organic compound that belongs to the class of benzofuran derivatives

Properties

IUPAC Name

(3-methyl-1-benzofuran-2-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-17-19-9-5-6-10-20(19)26-21(17)22(25)24-15-13-23(14-16-24)12-11-18-7-3-2-4-8-18/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNVRWYIDKIMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-METHYL-1-BENZOFURAN-2-YL)(4-PHENETHYLPIPERAZINO)METHANONE typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with 4-phenethylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

(3-METHYL-1-BENZOFURAN-2-YL)(4-PHENETHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-METHYL-1-BENZOFURAN-2-YL)(4-PHENETHYLPIPERAZINO)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-METHYL-1-BENZOFURAN-2-YL)(4-PHENETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-METHYL-1-BENZOFURAN-2-YL)(4-PHENETHYLPIPERAZINO)METHANONE is unique due to its specific structural features, such as the presence of both benzofuran and piperazine moieties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-METHYL-1-BENZOFURAN-2-YL)(4-PHENETHYLPIPERAZINO)METHANONE
Reactant of Route 2
Reactant of Route 2
(3-METHYL-1-BENZOFURAN-2-YL)(4-PHENETHYLPIPERAZINO)METHANONE

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